Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring, an aminomethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclobutanone derivative with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(aminomethyl)-2-oxocyclobutane-1-carboxylate
- Methyl 1-(aminomethyl)-4-oxocyclobutane-1-carboxylate
- Methyl 1-(aminomethyl)-3-oxocyclopentane-1-carboxylate
Uniqueness
Methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-6(10)7(4-8)2-5(9)3-7/h2-4,8H2,1H3 |
InChI Key |
OCGAYGDUYHPXED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)CN |
Origin of Product |
United States |
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